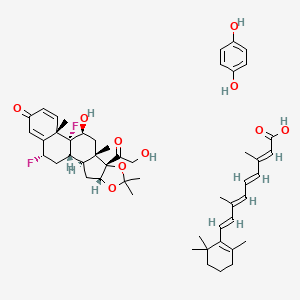
Triluma
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triluma is a topical cream used primarily for the treatment of moderate to severe melasma on the face. It is a combination of three active ingredients: fluocinolone acetonide, hydroquinone, and tretinoin. Fluocinolone acetonide is a corticosteroid that reduces inflammation, hydroquinone is a melanin synthesis inhibitor that lightens the skin, and tretinoin is a retinoid that promotes skin cell turnover .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluocinolone Acetonide: This compound is synthesized through the fluorination of prednisolone.
Hydroquinone: Hydroquinone is prepared by the reduction of p-benzoquinone using sodium bisulfite.
Tretinoin: Tretinoin is synthesized from the oxidation of retinene to form all-trans-retinoic acid.
Industrial Production Methods
The industrial production of this compound involves the combination of the three active ingredients in a hydrophilic cream base. The cream base typically contains excipients such as butylated hydroxytoluene, cetyl alcohol, citric acid, glycerin, glyceryl stearate, magnesium aluminum silicate, methyl gluceth-10, methylparaben, PEG-100 stearate, propylparaben, purified water, sodium metabisulfite, stearic acid, and stearyl alcohol .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous medium, organic solvents such as ethanol or acetone.
Major Products
Benzoquinone: Formed from the oxidation of hydroquinone.
Retinol: Formed from the reduction of tretinoin.
Scientific Research Applications
Triluma has several scientific research applications, particularly in the fields of dermatology and cosmetic science. It is used in the treatment of melasma, a condition characterized by dark, discolored patches on the skin. The combination of fluocinolone acetonide, hydroquinone, and tretinoin works synergistically to reduce pigmentation and improve skin appearance .
In addition to its dermatological applications, this compound is also studied for its potential use in treating other hyperpigmentation disorders and inflammatory skin conditions. Research is ongoing to explore its efficacy in combination with other treatments such as laser therapy and chemical peels .
Mechanism of Action
The mechanism of action of Triluma involves the combined effects of its three active ingredients:
Comparison with Similar Compounds
Triluma is unique due to its combination of three active ingredients, each targeting different aspects of melasma. Similar compounds include:
Hydroquinone Monotherapy: Used for skin lightening but lacks the anti-inflammatory and cell turnover benefits of this compound.
Tretinoin Monotherapy: Promotes skin cell turnover but does not address inflammation or melanin synthesis.
Fluocinolone Acetonide Monotherapy: Reduces inflammation but does not affect melanin synthesis or skin cell turnover.
This compound’s combination therapy provides a more comprehensive approach to treating melasma compared to monotherapies .
Properties
Molecular Formula |
C50H64F2O10 |
|---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
benzene-1,4-diol;(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C24H30F2O6.C20H28O2.C6H6O2/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27;1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;7-5-1-2-6(8)4-3-5/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3;6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);1-4,7-8H/b;9-6+,12-11+,15-8+,16-14+;/t13-,14-,16-,17-,19+,21-,22-,23-,24+;;/m0../s1 |
InChI Key |
ATTPXNCCXYEULE-JOBJWGHLSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C.C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O.C1=CC(=CC=C1O)O |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C.CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C.C1=CC(=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















